

# A Technical Guide to Z-DL-Val-OH: Commercial Availability, and Applications

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## Compound of Interest

Compound Name: Z-DL-Val-OH

Cat. No.: B182449

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Carbobenzyloxy-DL-valine (**Z-DL-Val-OH**), a key reagent in synthetic organic chemistry. This document details its commercial sources, key technical specifications, and established experimental applications, with a focus on peptide synthesis.

## Commercial Sources and Availability

**Z-DL-Val-OH** is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, to suit laboratory-scale research and larger drug development projects. Key suppliers include Advent Chembio, BLD Pharm, Chem-Impex, and Sigma-Aldrich. While availability is generally consistent, it is advisable to consult individual supplier websites for the most current stock information and lead times.

For ease of comparison, the following table summarizes the publicly available quantitative data for **Z-DL-Val-OH** from several prominent suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Melting Point (°C)	Appearance
Advent Chembio	3588-63-4	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>	251.28	98%	Not Specified	Not Specified
BLD Pharm	3588-63-4	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>	251.28	Not Specified	Not Specified	Not Specified
Chem-Impex	3588-63-4	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>	251.3	≥ 98% (HPLC)	76-80	White to off-white powder[1]
Sigma-Aldrich	3588-63-4	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>	251.28	97%	Not Specified	Not Specified

## Core Applications in Synthetic Chemistry

**Z-DL-Val-OH** is primarily utilized as a building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amino functionality of the valine residue, preventing unwanted side reactions during peptide bond formation. The racemic nature of the DL-valine provides a mixture of both D and L enantiomers, which can be useful in specific research contexts, such as the synthesis of peptide libraries or in studies where stereochemistry is not a critical factor.

## Experimental Protocols

A fundamental application of **Z-DL-Val-OH** is in the synthesis of dipeptides. The following is a generalized, illustrative protocol for the coupling of **Z-DL-Val-OH** with another amino acid ester, such as Alanine methyl ester (H-Ala-OMe).

Materials:

- **Z-DL-Val-OH**
- Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

- Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
- Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Stirring apparatus
- Reaction vessel
- Purification apparatus (e.g., silica gel column chromatography)

#### Procedure:

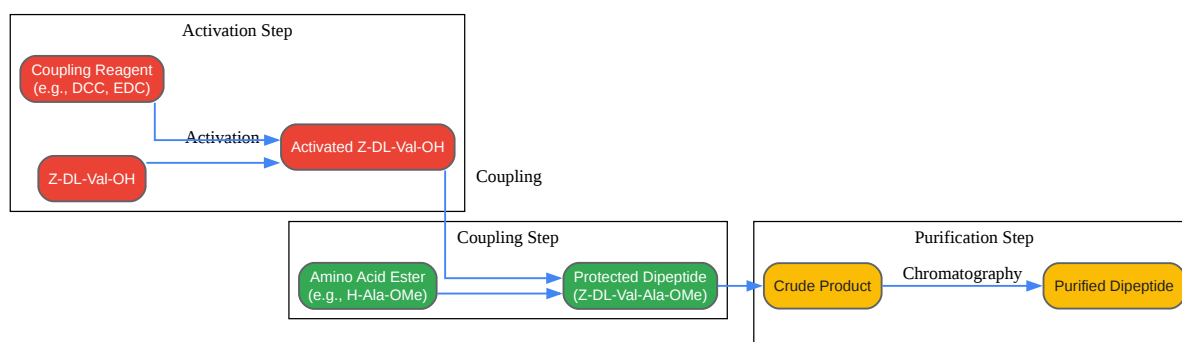
- Activation of **Z-DL-Val-OH**: Dissolve **Z-DL-Val-OH** in an anhydrous solvent. Add the coupling reagent (e.g., DCC or EDC) to the solution and stir at 0°C for 30-60 minutes to form the active ester.
- Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) in the same anhydrous solvent and neutralize it with a base (e.g., TEA or DIPEA) to obtain the free amine.
- Coupling Reaction: Add the neutralized amino acid ester solution to the activated **Z-DL-Val-OH** solution. Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
- Work-up and Purification: After the reaction is complete (monitored by a suitable technique like Thin Layer Chromatography), filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). The filtrate is then typically washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude dipeptide is then purified using a suitable technique, such as silica gel column chromatography.

This protocol serves as a foundational method. Specific reaction conditions, including the choice of coupling reagent, base, and solvent, may need to be optimized depending on the

specific amino acids being coupled.

## Logical Workflow and Pathway Visualizations

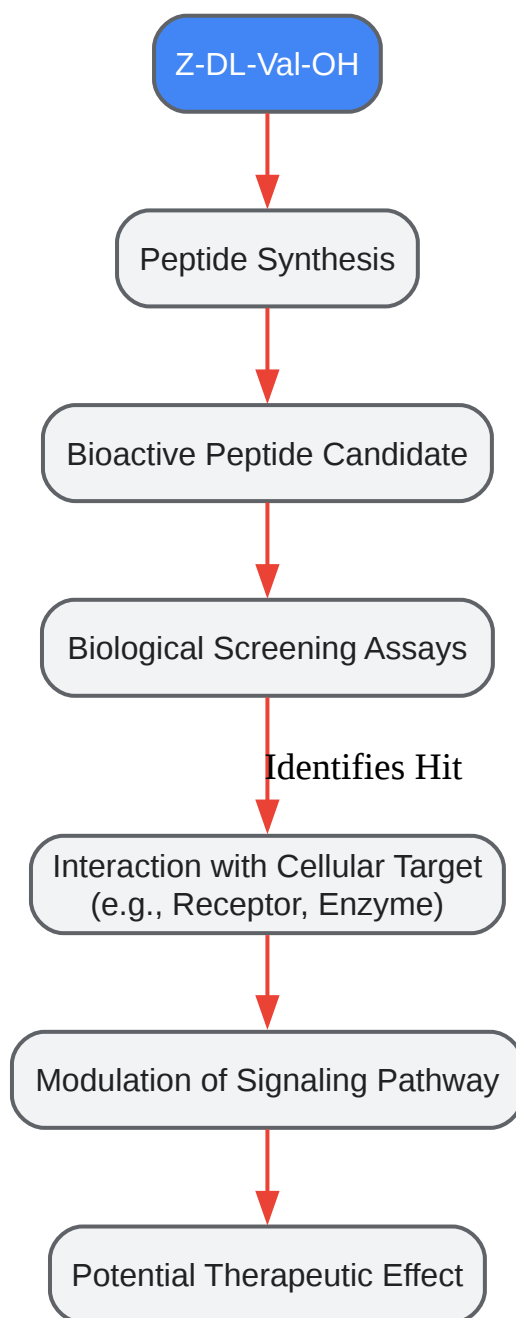
To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key steps and logical relationships in the utilization of **Z-DL-Val-OH**.



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Caption: Workflow for the synthesis of a dipeptide using **Z-DL-Val-OH**.

While **Z-DL-Val-OH** is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides can lead to molecules with specific biological activities. The logical relationship for developing such a bioactive peptide is outlined below.



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Caption: Logical pathway from **Z-DL-Val-OH** to a potential therapeutic effect.

This guide provides a foundational understanding of the commercial landscape and primary applications of **Z-DL-Val-OH** for professionals in the research and drug development sectors. For specific applications and troubleshooting, consulting detailed synthetic organic chemistry literature is recommended.

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## References

- 1. chemimpex.com [chemimpex.com]
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